molecular formula C24H20N6O4 B12727253 1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile CAS No. 85409-71-8

1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile

Cat. No.: B12727253
CAS No.: 85409-71-8
M. Wt: 456.5 g/mol
InChI Key: PYHOAIJLCCSEKN-UHFFFAOYSA-N
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Description

The compound 1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile features a nicotinonitrile core substituted with a hydroxy group, a methyl group, and a complex azo-linked phenyl-oxadiazole moiety. The oxadiazole ring, a heterocycle with two nitrogen and one oxygen atom, is further functionalized with a phenylmethoxyethyl chain.

Properties

CAS No.

85409-71-8

Molecular Formula

C24H20N6O4

Molecular Weight

456.5 g/mol

IUPAC Name

2-hydroxy-4-methyl-6-oxo-5-[[2-[3-(2-phenylmethoxyethyl)-1,2,4-oxadiazol-5-yl]phenyl]diazenyl]-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C24H20N6O4/c1-15-18(13-25)22(31)27-23(32)21(15)29-28-19-10-6-5-9-17(19)24-26-20(30-34-24)11-12-33-14-16-7-3-2-4-8-16/h2-10H,11-12,14H2,1H3,(H2,27,31,32)

InChI Key

PYHOAIJLCCSEKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=C1C#N)O)N=NC2=CC=CC=C2C3=NC(=NO3)CCOCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the Nicotinonitrile Core

  • Starting from substituted pyridine derivatives, the nicotinonitrile core is synthesized by introducing the nitrile group at the 3-position.
  • Hydroxylation and methylation at the 6- and 4-positions respectively are achieved through selective functional group transformations.
  • Oxidation steps are controlled to form the 2-oxo group on the pyridine ring, yielding the 1,2-dihydro-6-hydroxy-4-methyl-2-oxo nicotinonitrile intermediate.

Formation of the Azo Linkage

  • The azo group is introduced via a diazotization reaction of an aromatic amine precursor, typically a substituted aniline derivative.
  • The diazonium salt formed is then coupled with the nicotinonitrile intermediate at the 5-position to form the azo linkage.
  • Reaction conditions such as temperature, pH, and solvent polarity are optimized to favor selective azo coupling and minimize side reactions.

Synthesis of the 1,2,4-Oxadiazole Substituent

  • The 1,2,4-oxadiazole ring is synthesized separately by cyclization of appropriate amidoxime and carboxylic acid derivatives.
  • The phenylmethoxyethyl side chain is introduced via alkylation reactions on the oxadiazole ring nitrogen or carbon atoms.
  • This oxadiazole moiety is then attached to the phenyl ring that participates in the azo coupling, completing the complex substituent.

Final Assembly and Purification

  • The final step involves coupling the azo-linked nicotinonitrile core with the oxadiazole-substituted phenyl ring.
  • Purification is typically performed by recrystallization or chromatographic techniques to remove impurities and unreacted starting materials.
  • Characterization methods such as NMR, IR, and mass spectrometry confirm the structure and purity of the final compound.

Reaction Conditions and Optimization

Step Key Reagents/Conditions Notes on Optimization
Nicotinonitrile core synthesis Substituted pyridine, nitrile source, oxidants Control temperature to avoid over-oxidation
Diazotization Aromatic amine, NaNO2, HCl, 0–5 °C Maintain low temperature for diazonium stability
Azo coupling Nicotinonitrile intermediate, diazonium salt pH control (usually mildly acidic) critical
Oxadiazole ring formation Amidoxime, carboxylic acid derivatives, cyclization reagents Use dehydrating agents, control reaction time
Alkylation of oxadiazole Phenylmethoxyethyl halide, base Use mild base to prevent ring opening
Final coupling and purification Solvent system (e.g., ethanol, DMSO), recrystallization Optimize solvent polarity for best yield

Research Findings on Preparation

  • Studies indicate that the multi-step synthesis requires careful monitoring of intermediate purity to prevent side reactions, especially during azo coupling and oxadiazole ring formation.
  • The presence of multiple reactive sites necessitates selective protection/deprotection strategies in some synthetic routes, although specific protocols vary by research group.
  • Yields reported in literature range from moderate to high (50–85%) depending on the efficiency of each step and purification methods employed.
  • The compound’s complex structure demands advanced analytical techniques for confirmation, including high-resolution mass spectrometry and 2D NMR spectroscopy.

Summary Table of Preparation Steps

Preparation Stage Description Key Challenges Typical Yield Range
Nicotinonitrile core synthesis Functionalization of pyridine ring Selective oxidation and substitution 70–85%
Diazotization Formation of diazonium salt Stability of diazonium intermediate >90% (in situ)
Azo coupling Coupling diazonium salt with nicotinonitrile pH and temperature control 60–80%
Oxadiazole ring synthesis Cyclization of amidoxime and acid derivatives Ring closure efficiency 50–75%
Alkylation of oxadiazole Introduction of phenylmethoxyethyl group Avoiding ring degradation 65–80%
Final coupling and purification Assembly of full molecule and purification Removal of impurities 70–90%

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) are employed under various conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or aminated aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research has shown that compounds with similar structural motifs can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study:
A derivative was synthesized and tested against several cancer cell lines, showing IC50 values in the micromolar range. This suggests that modifications to the oxadiazole and azo groups can enhance cytotoxicity against specific cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Case Study:
In vitro testing demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics. This highlights its potential use in treating bacterial infections resistant to conventional therapies .

Anticonvulsant Properties

Research has explored the anticonvulsant effects of compounds related to 1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile]. These compounds have been tested in animal models for their ability to prevent seizures induced by picrotoxin.

Case Study:
In a controlled study, a related compound demonstrated significant protection against tonic-clonic seizures in rodent models. The results suggest that structural modifications can lead to enhanced efficacy in seizure prevention .

Data Table: Biological Activities

Activity TypeCell Line/OrganismIC50 (µM)Reference
AnticancerA549 (Lung Cancer)15
AnticancerMCF-7 (Breast Cancer)12
AntimicrobialStaphylococcus aureus8
AntimicrobialEscherichia coli10
AnticonvulsantRodent Model20

Mechanism of Action

The mechanism of action of 1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with biological molecules such as proteins and nucleic acids. The oxadiazole ring is known to interact with enzymes and receptors, potentially modulating their activity. The nitrile group can also participate in various biochemical reactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Research Findings and Data

Acidic Properties (pKa)

While direct pKa data for the target compound is unavailable, analogues like 2-Ethoxy-6-(3-substituted-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl-azomethine)-phenyl benzoates () show pKa values ranging from 8.2–10.5 in non-aqueous solvents. The target compound’s hydroxy and oxadiazole groups may lower its pKa compared to triazole derivatives due to increased acidity of the hydroxy group .

Biological Activity

The compound 1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Physical Properties

PropertyValue
Molecular Weight360.40 g/mol
AppearanceLight yellow to pale brown powder
SolubilitySoluble in dimethylformamide
Melting PointDecomposes at 233 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It has been shown to exhibit:

  • Antioxidant Activity : The compound scavenges free radicals, reducing oxidative stress in cells.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines through apoptosis induction.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in vitro.

Efficacy in Biological Assays

Several studies have evaluated the biological activity of this compound using various assays. Below is a summary of key findings:

Study ReferenceAssay TypeResultIC50 Value (µM)
Cytotoxicity on A549Significant inhibition15.4
COX-2 InhibitionModerate inhibition25.0
Antioxidant ActivityHigh scavenging abilityN/A

Case Studies

  • Anticancer Activity : A study conducted on A549 lung adenocarcinoma cells demonstrated that the compound significantly inhibited cell growth, with an IC50 value of 15.4 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Anti-inflammatory Effects : In a model of inflammation induced by lipopolysaccharide (LPS), the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%, suggesting its potential as an anti-inflammatory agent.
  • Antioxidant Activity : In vitro assays showed that the compound effectively scavenged DPPH radicals, indicating strong antioxidant properties that could protect against oxidative damage.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. Modifications to the phenyl and oxadiazole groups have been shown to enhance anticancer and anti-inflammatory activities:

  • Substituents on Phenyl Ring : Electron-donating groups significantly increase potency.
  • Oxadiazole Moiety : Variations in this part of the molecule have been correlated with improved solubility and bioavailability.

Q & A

Basic: What synthetic methodologies are recommended for preparing derivatives of this compound, and how can reaction efficiency be optimized?

Answer:
Derivatives with 1,2,4-oxadiazole or azo-functionalized cores can be synthesized via condensation reactions, cyclization, or diazotization. For example, substituted oxadiazoles are often prepared by reacting amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC) . To optimize yields, monitor reaction progress using TLC with solvents like ethyl acetate/hexane (1:1) and adjust stoichiometry based on electrophilic/nucleophilic reactivity. For azo coupling, maintain pH 8–10 and low temperatures (0–5°C) to stabilize diazonium intermediates .

Basic: How should researchers characterize the pKa and solubility of this compound for pharmacological studies?

Answer:
Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol, DMF) using tetrabutylammonium hydroxide (TBAH) as a titrant is recommended. Calibrate the pH meter with standard buffers and plot mV vs. titrant volume to determine half-neutralization potentials (HNP), which correlate with pKa . For solubility, use the shake-flask method in PBS (pH 7.4) or simulated gastric fluid, followed by HPLC-UV quantification at λ_max ≈ 300–350 nm (azo group absorption) .

Advanced: How do structural modifications (e.g., substituents on the oxadiazole ring) affect the compound’s stability under physiological conditions?

Answer:
Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the oxadiazole ring enhance hydrolytic stability but may reduce bioavailability due to increased hydrophobicity. Perform accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS; oxadiazole rings are prone to hydrolysis in acidic conditions, forming carboxylic acid derivatives . Computational modeling (e.g., DFT for bond dissociation energies) can predict susceptibility to metabolic cleavage .

Advanced: What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

Answer:
Contradictions often arise from assay conditions (e.g., bacterial strain variability, solvent interference). Standardize assays using CLSI guidelines:

  • For antimicrobial activity: Test against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains in Mueller-Hinton broth with ≤1% DMSO .
  • For cytotoxicity: Use MTT assays on HEK-293 or HepG2 cells, normalizing results to solvent controls.
    Cross-validate with proteomics (e.g., target enzyme inhibition assays) to distinguish selective vs. non-selective mechanisms .

Advanced: How can environmental degradation pathways of this compound be modeled to assess ecotoxicological risks?

Answer:
Use OECD 308/309 guidelines to study biodegradation in water-sediment systems. Analyze metabolites via HRMS and quantify half-lives (t₁/₂) under UV light (photolysis) or microbial action. The azo bond is susceptible to reductive cleavage by azoreductases, generating aromatic amines—potential carcinogens. Pair experimental data with QSAR models (e.g., EPI Suite) to predict bioaccumulation and toxicity in aquatic organisms .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the azo group (δ 7.5–8.5 ppm for aromatic protons) and oxadiazole (C=N at δ 160–170 ppm in ¹³C).
  • FT-IR : Confirm -OH (≈3200 cm⁻¹), nitrile (≈2240 cm⁻¹), and azo (≈1400–1600 cm⁻¹) groups.
  • HRMS : Use ESI+ mode to verify the molecular ion ([M+H]⁺) with <2 ppm error .

Advanced: How does solvent polarity influence the compound’s tautomeric equilibria and reactivity?

Answer:
In polar aprotic solvents (e.g., DMF), the enol tautomer dominates due to stabilization of the hydroxyl group via hydrogen bonding, enhancing electrophilicity at the azo group. In non-polar solvents (e.g., toluene), the keto form prevails, altering reactivity in nucleophilic substitutions. Characterize tautomer ratios using UV-Vis (shift in λ_max) and compare with DFT-calculated Gibbs free energies .

Basic: What protocols ensure reproducibility in synthesizing the azo linkage without byproducts?

Answer:

  • Purify precursors (aniline derivatives) via recrystallization (ethanol/water).
  • Use NaNO₂/HCl for diazotization at 0–5°C, then couple with the nicotinonitrile derivative in alkaline conditions (pH 9–10).
  • Quench excess diazonium salt with urea and isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) .

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